Z-Val-Val-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

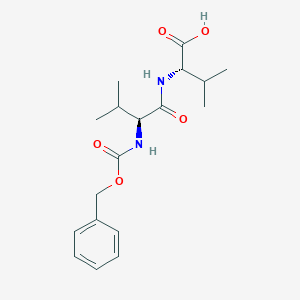

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIDNIBSOZLYQU-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258175 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-54-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture of Z-Val-Val-OH

An In-Depth Technical Guide to the Structure, Synthesis, and Application of N-Benzyloxycarbonyl-L-valyl-L-valine (Z-Val-Val-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the dipeptide this compound, a fundamental building block in synthetic peptide chemistry and a key intermediate in drug discovery. We will dissect its molecular architecture, explore the rationale behind its synthesis, detail methods for its characterization, and discuss its applications, grounding all information in established chemical principles.

This compound is a dipeptide composed of two L-valine residues. Its structure is defined by three key components: an N-terminal protecting group, the peptide backbone, and a C-terminal carboxylic acid.

-

The N-Terminus: Benzyloxycarbonyl (Z) Protection: The molecule is capped at its N-terminus by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'). This group is a cornerstone of classical peptide synthesis, introduced to temporarily mask the nucleophilicity of the α-amino group of the first valine residue.[1][2] This prevention of unwanted side reactions, such as self-polymerization, is critical for controlled, stepwise peptide elongation.[3][4] The Z-group is known for its stability under various coupling conditions and its ability to suppress racemization at the adjacent chiral center during activation.[5][6]

-

The Peptide Backbone: The core of the molecule consists of two L-valine amino acids linked by a peptide (amide) bond. This bond is formed between the carboxyl group of the first valine (from the N-terminus) and the amino group of the second valine. The bulky, hydrophobic isopropyl side chains of the valine residues significantly influence the molecule's conformation and solubility.

-

The C-Terminus: Free Carboxylic Acid (-OH): The C-terminus of the dipeptide is a free carboxylic acid group (-OH). This reactive site allows for further chain elongation by coupling it with the N-terminus of another amino acid or peptide fragment.

The complete chemical structure can be visualized as follows:

Caption: Generalized workflow for solution-phase synthesis of this compound.

Experimental Protocol: Synthesis via DCC Coupling

This protocol outlines a representative solution-phase synthesis.

Objective: To synthesize this compound from Z-Val-OH and L-Valine methyl ester hydrochloride.

Materials:

-

N-Z-L-Valine (Z-Val-OH)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1M Sodium hydroxide (NaOH)

Procedure:

-

Activation: Dissolve Z-Val-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM at 0°C (ice bath). [6]2. Add DCC (1.1 equivalents), dissolved in a minimal amount of DCM, to the solution. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

Coupling: In a separate flask, suspend H-Val-OMe·HCl (1 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize the salt and free the amine.

-

Filter the activated ester solution from step 3 to remove the DCU precipitate.

-

Add the filtered solution to the free-based H-Val-OMe solution from step 4.

-

Allow the reaction to stir overnight at room temperature.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Z-Val-Val-OMe.

-

Saponification (C-Terminal Deprotection): Dissolve the crude Z-Val-Val-OMe in methanol. Add 1M NaOH (1.5 equivalents) and monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Final Work-up: Neutralize the mixture with 1M HCl to a pH of ~2-3. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the final this compound product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.

Structural Characterization and Validation

Rigorous analytical techniques are essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. [7]For a molecule like this compound, both 1D and 2D NMR experiments are employed. [8][9]

-

¹H NMR: Provides information on the chemical environment of all protons. Key expected signals include:

-

Aromatic protons from the benzyl group of the Z-protector.

-

The benzylic CH₂ protons.

-

Two distinct sets of signals for the α-protons, β-protons, and γ-methyl protons of the two non-equivalent valine residues.

-

Amide (NH) protons.

-

-

2D COSY (Correlation Spectroscopy): This experiment is crucial for assigning protons that are coupled to each other. [8][9]It helps trace the connectivity within each valine residue, for instance, connecting an α-proton to its corresponding β-proton, which is invaluable for resolving overlapping signals in the complex aliphatic region of the ¹H spectrum. [9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can be used to verify the amino acid sequence. [10]

-

Electrospray Ionization (ESI-MS): This soft ionization technique allows for the accurate determination of the molecular mass of the intact dipeptide, typically observed as the protonated molecular ion [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, the [M+H]⁺ ion is isolated and fragmented. [11]The fragmentation primarily occurs at the peptide bonds, producing characteristic 'b' and 'y' ions. The observed fragment masses can be used to confirm the Val-Val sequence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column is typically used with a gradient of water and acetonitrile (both often containing 0.1% TFA). The product should appear as a single major peak, and the purity can be quantified by integrating the peak area.

The Role of the Z-Group in Peptide Synthesis

The choice of an N-terminal protecting group is a critical strategic decision in peptide synthesis. The benzyloxycarbonyl (Z) group holds a classical yet relevant position. [2][5]

Caption: Cleavage of the Z-group via catalytic hydrogenolysis.

Comparative Analysis of N-Terminal Protecting Groups

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH). [2][5] | Moderate to strong acids (e.g., TFA). [3] | Mild basic conditions (e.g., Piperidine in DMF). [5] |

| Primary Use | Solution-phase synthesis. [4] | Solid-phase peptide synthesis (SPPS). | Solid-phase peptide synthesis (SPPS). |

| Advantages | High resistance to racemization; Crystalline derivatives; Stable. [5][6] | Easy to introduce; Widely used in SPPS. | Cleavage under mild, non-acidic conditions, preserving acid-labile side-chain protectors. |

| Disadvantages | Hydrogenolysis is incompatible with sulfur-containing amino acids; Strong acid cleavage can damage sensitive peptides. | Requires repeated use of strong acid for deprotection in SPPS. | Base-labile; Can be prematurely cleaved by the free amine of the growing peptide chain. |

Applications in Drug Discovery and Biochemistry

This compound is more than a simple dipeptide; it is a versatile building block and research tool.

-

Peptide Synthesis: It serves as a key intermediate for the synthesis of larger peptides and peptidomimetics. Its defined structure and protected N-terminus allow for its use in fragment condensation strategies to build complex target molecules. [12][13]* Enzyme Inhibitor Design: The Val-Val motif can mimic the natural substrate of certain proteases. As such, this compound and its derivatives are used as starting points or fragments for designing specific enzyme inhibitors, particularly for serine and cysteine proteases. [14]* Biochemical Probes: By incorporating isotopic labels or conjugating reporter groups, this compound can be modified into probes to study enzyme kinetics, binding interactions, and other fundamental biological processes. [13]* Prodrug Development: The dipeptide structure can be recognized by peptide transporters like PepT1, which are expressed in various tissues. This property can be exploited in prodrug design to enhance the absorption and delivery of therapeutic agents. [15]

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.

- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.

- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025, December 6). Benchchem.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- A Comparative Guide to the Mass Spectrometry Characterization of Acm-Protected and Deprotected Peptides. (2025). Benchchem.

- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2). American Chemical Society.

- A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides. (2025). Benchchem.

- Z-L-Val-OH (N-Cbz-L-valine) | Amino Acid Derivative. (n.d.). MedChemExpress.

- Z-Val-Ser-OH. (n.d.). Chem-Impex.

-

Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2). Journal of Chemical Education, ACS Publications. Retrieved from [Link]

- Z-Val-Ala-OH. (n.d.). Chem-Impex.

- Z-Val-OH [1149-26-4]. (n.d.). Aapptec Peptides.

- Z-Val-OH. (n.d.). SRIRAMCHEM.

- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.

- Discovery of RUVBL1 as a Target of the Marine Alkaloid Caulerpin via MS-Based Functional Proteomics. (n.d.). MDPI.

- 1149-26-4 | Z-Val-OH. (n.d.). ChemPep.

- Z-Val-Ala-OH (Synonyms: Carbobenzoxy-L-valyl-L-alanine). (n.d.). MedchemExpress.com.

- Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion.

- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).

- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.

- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv, Cambridge Open Engage.

- Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.). PMC - NIH.

- Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. (n.d.).

-

Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. (2022, June 16). MDPI. Retrieved from [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

Z-Val-Val-OH chemical properties and characteristics

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-valyl-L-valine, commonly abbreviated as Z-Val-Val-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry and peptide synthesis. Its structure, featuring the robust benzyloxycarbonyl (Z) protecting group, offers critical advantages in synthetic strategies, particularly in preventing racemization during peptide coupling reactions. This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, and its applications in drug discovery. The content herein is synthesized from established chemical principles and literature, aiming to provide researchers with the foundational knowledge and practical insights required to effectively utilize this versatile molecule.

Introduction: The Strategic Importance of this compound

In the intricate world of peptide chemistry, the choice of protecting groups is a critical determinant of synthetic success. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of solution-phase peptide synthesis.[1] Its application in the dipeptide this compound (Figure 1) imparts a unique combination of stability and reactivity, making it an invaluable building block for more complex peptide structures and enzyme inhibitors.

The valine-valine sequence itself is a common motif in bioactive peptides, often contributing to hydrophobic interactions within protein binding pockets. The steric hindrance from the adjacent isopropyl side chains presents a synthetic challenge, where the risk of incomplete coupling and epimerization is heightened. The Z-group's urethane structure provides exceptional resistance to racemization of the activated carboxyl group, a decisive advantage over other protecting groups, especially in solution-phase strategies where stereochemical purity is paramount.[2] This guide delves into the essential technical details of this compound, providing a reliable resource for its application in research and development.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic workflows. These characteristics, summarized in Table 1, are foundational for experimental design. The compound presents as a stable, crystalline solid, with solubility profiles typical for protected peptides—generally soluble in polar organic solvents and sparingly soluble in water.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid | N/A |

| Synonyms | N-Benzyloxycarbonyl-L-valyl-L-valine, Z-L-Val-L-Val-OH | [3] |

| CAS Number | 19542-54-2 | [2][3] |

| Molecular Formula | C₁₈H₂₆N₂O₅ | [3] |

| Molecular Weight | 350.41 g/mol | [3] |

| Appearance | White to off-white crystalline powder (inferred from analogues) | [4][5] |

| Melting Point | 139.5-140 °C | [2] |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water (inferred) | [5] |

| Storage Conditions | Store at -15°C to 2-8°C, sealed in a dry, dark place. | [2][6] |

Spectroscopic Characterization Profile

Expected ¹H NMR Spectrum

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected resonances (in CDCl₃ or DMSO-d₆) include:

-

Aromatic Protons (Z-group): A multiplet around 7.3-7.4 ppm, integrating to 5 protons, corresponding to the phenyl ring of the benzyloxycarbonyl group.

-

Benzylic Protons (Z-group): A singlet around 5.1 ppm, integrating to 2 protons (the -O-CH₂-Ph moiety).

-

Amide Protons (-NH-): Two distinct doublets, likely between 6.5-8.0 ppm, corresponding to the Z-protected amine and the peptide bond amide. The coupling constant (J) will reflect the dihedral angle to the adjacent α-proton.

-

Alpha-Protons (-CH-): Two distinct multiplets (e.g., doublet of doublets or triplets) between 4.0-4.5 ppm. These correspond to the two chiral centers of the valine residues.

-

Beta-Protons (-CH-): Two multiplets for the isopropyl methine protons, expected further upfield from the α-protons, likely around 2.0-2.3 ppm.

-

Methyl Protons (-CH₃): Due to the two non-equivalent valine residues, four distinct doublets are expected between 0.8-1.1 ppm, each integrating to 3 protons, for a total of 12 methyl protons.

Expected FT-IR Spectrum

Infrared spectroscopy is used to confirm the presence of key functional groups.[7] The expected absorption bands are:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

-

N-H Stretch (Amides): A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).

-

C=O Stretch (Carbonyls): This is a critical region. Three strong, sharp peaks are expected:

-

N-H Bend (Amide II): A distinct peak around 1510-1550 cm⁻¹.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the carboxylic acid and urethane C-O bonds.[8]

Expected Mass Spectrum

In electrospray ionization mass spectrometry (ESI-MS), the expected molecular ions would be:

-

[M+H]⁺: 351.19 m/z

-

[M+Na]⁺: 373.17 m/z

-

[M-H]⁻: 349.18 m/z

High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₈H₂₆N₂O₅ within a narrow mass tolerance (e.g., ± 5 ppm).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a solution-phase peptide coupling reaction. The following protocol describes a reliable method using a carbodiimide coupling agent, followed by saponification. This approach is self-validating through in-process controls and final characterization.

Workflow: Solution-Phase Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of Z-Val-Val-OMe

-

Reagent Preparation: To a round-bottom flask, add Z-L-Valine (Z-Val-OH, 1.0 eq) and L-Valine methyl ester hydrochloride (L-Val-OMe·HCl, 1.0 eq). Dissolve in anhydrous dichloromethane (DCM).

-

Causality: DCM is an excellent solvent for peptide coupling, being relatively non-polar and unreactive. Anhydrous conditions are critical to prevent hydrolysis of the activated acid.

-

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Causality: Cooling minimizes potential side reactions, including racemization, during the activation and coupling steps.

-

-

Neutralization: Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq) dropwise. Stir for 15 minutes.

-

Causality: The base neutralizes the hydrochloride salt of the amino ester, liberating the free amine required for nucleophilic attack. A slight excess ensures complete neutralization.

-

-

Activation & Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in a small amount of DCM.

-

Causality: DCC is a powerful dehydrating agent that activates the carboxylic acid of Z-Val-OH, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of L-Val-OMe.

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then remove the ice bath and stir at room temperature overnight.

-

Monitoring: Check for the disappearance of starting materials using Thin Layer Chromatography (TLC) or HPLC.

Part 2: Workup and Purification 7. Byproduct Removal: The dicyclohexylurea (DCU) byproduct precipitates as a white solid. Filter the reaction mixture through a sintered glass funnel to remove it. 8. Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

- Causality: The acid wash removes any unreacted base (NMM/TEA). The bicarbonate wash removes any unreacted Z-Val-OH. The brine wash removes residual water.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the resulting crude oil or solid (Z-Val-Val-OMe) by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 3: Saponification to this compound 11. Dissolution: Dissolve the purified Z-Val-Val-OMe in a mixture of THF and Methanol. 12. Hydrolysis: Cool the solution to 0°C and add 1M aqueous NaOH (1.5 eq) dropwise.

- Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze the methyl ester to a carboxylate salt.

- Monitoring: Stir at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

- Acidification: Cool the mixture in an ice bath and carefully acidify with 1N HCl until the pH is approximately 2-3. A white precipitate of this compound should form.

- Extraction & Isolation: Extract the product into ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product. Verify purity and identity using the spectroscopic methods outlined in Section 3.0.

Applications in Research and Drug Development

This compound is more than a synthetic intermediate; it is a strategic component in the design of novel therapeutics.

Building Block in Peptide Synthesis

The primary application of this compound is as a dipeptide building block. By coupling this compound with another amino acid or peptide fragment, chemists can extend a peptide chain two residues at a time. This "fragment condensation" approach can be more efficient and lead to purer final products compared to a one-by-one amino acid addition, especially in solution-phase synthesis. The Z-group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a mild method that is orthogonal to many other protecting groups used in peptide chemistry.[1][2]

Sources

- 1. H-VAL-PHE-OH(3918-92-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound CAS#: 19542-54-2 [m.chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

Benzyloxycarbonyl-Val-Val-OH synthesis overview

An In-Depth Technical Guide to the Synthesis of Benzyloxycarbonyl-L-Valyl-L-Valine (Z-Val-Val-OH)

Abstract

This technical guide provides a comprehensive overview of the solution-phase synthesis of Benzyloxycarbonyl-L-Valyl-L-Valine (this compound), a valuable N-protected dipeptide building block in synthetic peptide chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the strategic considerations, a step-by-step experimental protocol, and field-proven insights into the underlying chemical principles. The guide emphasizes scientific integrity, explaining the causality behind experimental choices to ensure procedural robustness and reproducibility. Key topics include protecting group strategy, carbodiimide-mediated coupling, racemization suppression, and final ester hydrolysis, supported by authoritative citations, quantitative data tables, and workflow visualizations.

Introduction and Strategic Overview

Dipeptides are fundamental motifs in medicinal and pharmacological research, serving as crucial intermediates in the synthesis of more complex peptide-based therapeutics.[1] The synthesis of Benzyloxycarbonyl-L-Valyl-L-Valine (this compound) is a classic example of peptide bond formation between two sterically hindered amino acids. The valine residue, with its bulky isopropyl side chain, presents a moderate steric challenge that necessitates careful selection of coupling conditions to ensure high efficiency and minimize side reactions.[2]

The synthetic strategy detailed herein employs a solution-phase approach, which is well-suited for the gram-scale production of this specific dipeptide.[3] The core of this strategy involves three key stages:

-

Protection: The N-terminus of the first valine residue is protected with a Benzyloxycarbonyl (Z) group, while the C-terminus of the second valine residue is temporarily protected as a methyl ester. This orthogonal protection scheme ensures that the peptide bond forms in the correct orientation.[4]

-

Coupling: The Z-protected L-Valine (Z-Val-OH) is coupled with L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) using a carbodiimide-mediated reaction. This is the critical peptide bond-forming step.

-

Deprotection: The methyl ester of the resulting dipeptide (Z-Val-Val-OMe) is selectively cleaved via saponification to yield the final product, this compound, with a free carboxylic acid.

This stepwise approach, utilizing well-established protecting groups and coupling chemistry, provides a reliable and scalable route to the target molecule.

The Core Synthetic Workflow: Mechanism and Rationale

The formation of the amide bond between two amino acids is facilitated by activating the carboxylic acid of the N-protected amino acid.[5] Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are highly effective reagents for this purpose.[6][7]

The mechanism involves the attack of the carboxylate from Z-Val-OH on the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of H-Val-OMe. However, the O-acylisourea is also prone to racemization at the α-carbon and can rearrange into an unreactive N-acylurea byproduct.[8]

To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial.[9] HOBt traps the O-acylisourea intermediate to form a more stable and selective active ester (OBt ester). This active ester reacts cleanly with the amine component to form the desired peptide bond while significantly suppressing racemization.[8]

The overall synthetic process is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for solution-phase peptide synthesis and is designed for a representative laboratory scale.[1]

Part A: Synthesis of Z-L-Valyl-L-Valine Methyl Ester (Z-Val-Val-OMe)

-

Reagent Preparation:

-

In a round-bottom flask, dissolve Z-L-Valine (Z-Val-OH) (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

-

Addition of Components:

-

To the cooled solution, add L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.1 eq), Triethylamine (Et₃N) (1.1 eq) to neutralize the hydrochloride salt, and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture for 10-15 minutes to ensure homogeneity.

-

-

Initiation of Coupling:

-

In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.

-

-

Reaction Progression:

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to stir at 0 °C for an additional 2 hours, then remove the ice bath and let the mixture stir at room temperature overnight (approx. 16-18 hours).

-

-

Work-up and Isolation:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Val-OMe.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Part B: Saponification to Z-L-Valyl-L-Valine (this compound)

-

Reaction Setup:

-

Dissolve the purified Z-Val-Val-OMe (1.0 eq) in a mixture of dioxane and water.

-

Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.2-1.5 eq) to the solution.[6]

-

-

Hydrolysis:

-

Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Product Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. A white precipitate of this compound should form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound, as a solid.

-

Quantitative Data and Reagent Summary

The following table provides a summary of the reagents and typical molar equivalents for the coupling step.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Z-L-Valine (Z-Val-OH) | 251.28 | 1.0 | N-protected amino acid |

| L-Valine methyl ester HCl | 167.64 | 1.1 | C-protected amino acid |

| DCC | 206.33 | 1.1 | Coupling agent |

| HOBt | 135.12 | 1.1 | Racemization suppressant |

| Triethylamine (Et₃N) | 101.19 | 1.1 | Base (for neutralization) |

| LiOH·H₂O | 41.96 | 1.5 | Hydrolysis reagent |

Typical Yields:

-

Coupling Step (Z-Val-Val-OMe): 80-90% after purification.

-

Saponification Step (this compound): >95%.

Troubleshooting and Key Considerations

-

Racemization: The primary risk in peptide coupling is the loss of stereochemical integrity. Using HOBt is critical for suppressing this side reaction. The reaction should be maintained at 0°C during the addition of DCC and for a few hours afterward, as lower temperatures disfavor the racemization pathway.[5]

-

Incomplete Coupling: The steric hindrance of the two valine residues can slow the reaction. Ensure anhydrous conditions, as water can hydrolyze the activated intermediates. If coupling is sluggish, consider using a more potent coupling reagent like HATU or HBTU, although DCC/HOBt is generally sufficient and cost-effective for this dipeptide.

-

DCU Removal: The dicyclohexylurea (DCU) byproduct of DCC is notoriously insoluble in many organic solvents, which facilitates its removal by filtration.[5] However, some DCU may remain in the solution. If it co-elutes with the product during chromatography, it can sometimes be removed by chilling the concentrated fractions in DCM and re-filtering.

-

Saponification: The hydrolysis of the methyl ester is typically straightforward. Over-exposure to strong basic conditions should be avoided to prevent potential side reactions. The acidification step should be done carefully in an ice bath to ensure clean precipitation of the product.

Characterization

The identity and purity of the final this compound product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the Z-group aromatic protons, the valine isopropyl groups, the α-protons, and the amide N-H protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the dipeptide.

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of peptides. A single, sharp peak on a reverse-phase C18 column indicates a pure compound.

Conclusion

The solution-phase synthesis of this compound via DCC/HOBt-mediated coupling followed by saponification is a robust and reliable method. By understanding the underlying mechanisms of activation and racemization suppression, and by adhering to a carefully controlled experimental protocol, researchers can efficiently produce this important dipeptide building block with high yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists in their peptide synthesis endeavors.

References

-

The Royal Society of Chemistry. (2020). Supplementary Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2015). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. ResearchGate. [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 6287, L-Valine. PubChem. [Link]

- Benoiton, N. L., Kuroda, K., & Chen, F. M. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

ResearchGate. Who knows the method for synthesis of Z-His-Trp-OH?. ResearchGate. [Link]

-

Wikipedia. Amino acid. Wikipedia. [Link]

-

ACS Publications. (2023). Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. Analytical Chemistry. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

MDPI. Research on Gait Planning for Wind Turbine Blade Climbing Robots Based on Variable-Cell Mechanisms. MDPI. [Link]

-

Wikipedia. Valery Legasov. Wikipedia. [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

-

Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Strategic Use of Z-Val-Val-OH in Peptide Synthesis

Executive Summary

In the intricate field of peptide synthesis, the incorporation of sterically hindered and hydrophobic amino acids like valine presents persistent challenges that can compromise yield, purity, and overall success. Z-Val-Val-OH, an N-terminally protected dipeptide, is not merely a building block but a strategic tool engineered to circumvent these core difficulties. Its mechanism of action is rooted in a dual-pronged approach: the benzyloxycarbonyl (Z) group provides robust protection against racemization during carboxyl activation, while the pre-formed dipeptide structure effectively mitigates issues of slow coupling kinetics and on-resin aggregation associated with sequential valine addition. This guide provides an in-depth analysis of the chemical principles governing the utility of this compound, offering field-proven protocols and comparative data for researchers and drug development professionals aiming to optimize the synthesis of challenging peptide sequences.

The Inherent Challenges of Valine-Rich Sequences

The successful assembly of peptides is highly sequence-dependent. The presence of multiple valine residues, particularly in contiguous or proximal positions, introduces significant synthetic hurdles that stem directly from its molecular structure. Understanding these challenges is paramount to appreciating the strategic value of this compound.

-

Steric Hindrance: Valine's bulky isopropyl side chain physically obstructs the approach of reagents to both its amino and carboxyl groups. This steric hindrance significantly slows the kinetics of amide bond formation, often leading to incomplete coupling reactions[1]. When adding a second valine to a chain already terminating in valine, this effect is amplified, creating one of the more difficult peptide bonds to form.

-

On-Resin Aggregation: During Solid-Phase Peptide Synthesis (SPPS), growing peptide chains are tethered to a polymer support. Hydrophobic sequences, especially those rich in valine, have a strong propensity to engage in inter-chain hydrogen bonding. This leads to the formation of insoluble secondary structures, such as β-sheets, causing the resin to shrink and physically preventing reagents from accessing the reactive sites[2]. The result is a cascade of failed deprotection and coupling steps, leading to truncated or deletion sequences.

-

Racemization Risk: The activation of an N-protected amino acid's carboxyl group, a prerequisite for coupling, increases the acidity of the α-proton. This can lead to its abstraction and the formation of a planar oxazolone intermediate, which is susceptible to protonation from either face, resulting in a loss of stereochemical integrity (racemization). While a risk for many amino acids, it becomes a critical purity concern in complex syntheses requiring long activation times or harsh conditions[3].

Core Mechanism of Action: A Dual-Pronged Solution

This compound acts as a specialized reagent that preemptively solves the problems outlined above. Its efficacy lies in the combined chemical properties of the Z-group and the dipeptide backbone.

A. The N-Terminal Z (Benzyloxycarbonyl) Group: Guardian of Chirality

The benzyloxycarbonyl group is a classic urethane-type protecting group that confers exceptional resistance to racemization.

Mechanism of Racemization Suppression: The primary pathway for racemization during coupling proceeds through a 5(4H)-oxazolone intermediate. The formation of this intermediate is significantly disfavored when the N-terminal protecting group is a urethane, such as the Z-group. The resonance structure of the urethane bond decreases the nucleophilicity of the carbonyl oxygen, making the intramolecular cyclization required to form the oxazolone ring energetically unfavorable[3]. This structural rigidity ensures that the chiral center of the C-terminal valine within the this compound unit remains stereochemically pure during the activation and coupling process.

B. The Dipeptide Unit (Val-Val): Overcoming Kinetic and Physical Barriers

By providing a pre-formed Val-Val bond, this reagent circumvents the most challenging coupling step in a sequential synthesis.

-

Enhanced Coupling Efficiency: The kinetically difficult formation of the Val-Val peptide bond is performed in a controlled, solution-phase environment during the synthesis of the reagent itself. Incorporating the entire dipeptide unit into a growing peptide chain is typically more efficient than performing two separate, sterically hindered coupling reactions on a solid support[1].

-

Aggregation Disruption: While a Val-Val sequence is hydrophobic, introducing it as a single block can alter the periodicity of hydrogen bonding opportunities along the peptide backbone. In SPPS, aggregation often builds as the chain elongates. Using a dipeptide building block can disrupt the formation of the nascent secondary structures that initiate this process, thereby maintaining better solvation of the resin and accessibility for subsequent synthetic steps.

Experimental Protocols & Methodologies

The following protocols are provided as a robust starting point and should be optimized based on the specific peptide sequence and scale.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to the free amine of a resin-bound peptide or an amino acid ester in solution.

Materials:

-

This compound

-

Resin-bound peptide with free N-terminal amine (or Amino Acid Ester HCl)

-

Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

-

Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA) (if coupling to an HCl salt)

Step-by-Step Methodology:

-

Pre-activation: In a clean, dry reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) and Oxyma Pure (1.5 eq.) in anhydrous DMF.

-

Activation: Add DIC (1.5 eq.) to the solution and stir at room temperature for 10-15 minutes. This forms the activated Oxyma ester of the dipeptide.

-

Resin Preparation (for SPPS): Swell the peptide-resin in DMF. If the resin was just deprotected (e.g., Fmoc removal with piperidine), wash thoroughly with DMF to remove all residual base.

-

Coupling Reaction: Add the pre-activated this compound solution to the swelled peptide-resin. Agitate the mixture at room temperature. Reaction progress can be monitored using a qualitative test (e.g., Kaiser test for primary amines). The reaction may require 2-4 hours or longer, depending on the steric hindrance of the N-terminal residue.

-

Work-up: Once the reaction is complete (negative Kaiser test), filter the resin and wash extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts. Dry the resin under vacuum.

Protocol 2: Z-Group Deprotection

The Z-group is typically removed via catalytic hydrogenation, a mild method orthogonal to most common acid-labile side-chain protecting groups.

Materials:

-

Z-protected peptide

-

Catalyst: Palladium on carbon (10% Pd/C)

-

Solvent: Methanol, Acetic Acid, or DMF

-

Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Step-by-Step Methodology:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or perform the reaction in a pressurized hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Data-Driven Analysis: A Comparative Overview

The choice of an N-terminal protecting group strategy for introducing a Val-Val motif is critical and depends on the overall synthetic plan.

| Feature | Z-Group Strategy (this compound) | Fmoc-Strategy (Sequential) | Boc-Strategy (Sequential) |

| Primary Synthesis Phase | Solution-phase, Fragment Condensation[3][4] | Solid-Phase (SPPS)[3] | Solid-Phase (SPPS)[5] |

| Racemization Risk | Very Low ; suppressed by urethane structure[3]. | Higher Risk ; especially with certain activation methods[3]. | Moderate Risk ; generally lower than Fmoc but dependent on conditions. |

| Deprotection Conditions | Catalytic Hydrogenation (H₂/Pd-C). | Basic (e.g., 20% Piperidine in DMF). | Acidic (e.g., TFA in DCM)[5]. |

| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and base-labile groups. | Orthogonal to acid-labile side-chain protecting groups. | Orthogonal to Z-group and some base-labile groups. |

| Key Side Reactions | Catalyst poisoning (if sulfur is present). | Diketopiperazine (DKP) formation after dipeptide stage; Aggregation[3]. | t-butylation of sensitive residues (Trp, Met) if scavengers are omitted[5]. |

Troubleshooting and Field-Proven Insights

-

Issue: Poor Solubility of this compound.

-

Causality: The hydrophobic nature of the dipeptide can lead to poor solubility in common solvents.

-

Solution: Utilize more polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP). Gentle warming may be required to achieve full dissolution before activation. Avoid prolonged heating to prevent potential side reactions.

-

-

Issue: Sluggish or Incomplete Coupling.

-

Causality: The target N-terminus may itself be sterically hindered, or on-resin aggregation may be impeding access.

-

Solution: Switch to a more potent coupling reagent system. Phosphonium-based reagents like HATU or HBTU, in combination with DIPEA, often provide faster kinetics than carbodiimide-based methods[6]. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve efficiency, but must be done cautiously to avoid racemization, even with the Z-group's protection.

-

-

Issue: Incomplete Z-Group Removal.

-

Causality: The palladium catalyst can be poisoned by sulfur-containing residues (methionine, cysteine) or by impurities.

-

Solution: Ensure the peptide is highly pure before hydrogenation. If sulfur-containing residues are present, use a larger amount of catalyst and potentially a different solvent system. In some cases, alternative deprotection methods like transfer hydrogenation (using a hydrogen donor like ammonium formate) can be more effective.

-

Conclusion

This compound is a highly effective, specialized reagent designed for the strategic incorporation of the challenging Val-Val motif. Its mechanism of action is twofold: the Z-group provides superior protection against racemization, ensuring high stereochemical fidelity, while the dipeptide structure circumvents the kinetic and aggregation-related barriers of sequential valine coupling. While traditionally associated with solution-phase synthesis, its utility in fragment condensation strategies for SPPS makes it an invaluable tool for researchers and drug developers. By understanding the underlying chemical principles and applying robust, optimized protocols, scientists can leverage this compound to enhance the yield, purity, and ultimate success of complex peptide syntheses.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Chemistry of peptide synthesis. N. L. Benoiton. [Link]

-

Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. PubMed Central (PMC). [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central (PMC). [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

The Enduring Legacy of the Z-Group: An In-depth Technical Guide to its Role in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic manipulation of protecting groups is the cornerstone of successful peptide synthesis. Among the pioneering reagents that enabled this field, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, holds a place of distinction. This technical guide provides a deep dive into the multifaceted role of the Z-protecting group in modern dipeptide synthesis. We will explore the causality behind its application, from the mechanistic underpinnings of its introduction and cleavage to its strategic use in orthogonal protection schemes. This guide will furnish researchers and drug development professionals with field-proven protocols, quantitative performance data, and an expert understanding of the chemical principles that ensure the synthesis of high-purity dipeptides, a critical first step in the construction of complex therapeutic peptides.

Introduction: The Imperative for Controlled Peptide Assembly

The synthesis of a peptide with a defined sequence is a formidable challenge due to the polyfunctional nature of amino acids. Each amino acid possesses a nucleophilic amino group and an electrophilic carboxylic acid group, in addition to potentially reactive side chains.[1] Uncontrolled attempts to form a peptide bond between two amino acids inevitably lead to a chaotic mixture of homopolymers and undesired dipeptides (e.g., Ala-Gly, Gly-Ala, Ala-Ala, Gly-Gly).[2]

The advent of protecting group chemistry revolutionized this landscape by temporarily "masking" the reactivity of specific functional groups, thereby directing the reaction towards the formation of a single, desired peptide bond.[3][4] The ideal protecting group must be introduced efficiently, remain stable throughout the coupling reaction, and be removed under conditions that do not compromise the newly formed peptide bond or other protecting groups within the molecule.[5] The benzyloxycarbonyl (Z) group was the first to successfully meet these criteria, paving the way for controlled, stepwise peptide synthesis.[6] Its robust stability, ease of introduction, and unique cleavage pathways have cemented its relevance even in the age of advanced solid-phase methodologies.[7]

The Chemistry of the Z-Protecting Group

The Z-group is a urethane-type protecting group prized for its stability and its resistance to racemization during the activation of the carboxyl group.[5][7] This stability allows for a wide range of subsequent synthetic manipulations.

Introduction of the Z-Group (N-Protection)

The Z-group is typically introduced by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The reaction, often performed under Schotten-Baumann conditions (aqueous base), proceeds via a nucleophilic acyl substitution mechanism.

Mechanism: The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate (urethane) linkage. A base is required to neutralize the liberated HCl.[8]

Caption: Mechanism of Z-group protection of an amino acid.

Cleavage of the Z-Group (N-Deprotection)

The selective removal of the Z-group is a key feature of its utility. The two primary methods for its cleavage are catalytic hydrogenolysis and acidolysis, which are orthogonal to the removal conditions for Fmoc (base-labile) and many acid-labile Boc and side-chain protecting groups.[9][10]

This is the most common and mildest method for Z-group removal.[11] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Mechanism: The reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is cleaved by hydrogen, yielding the unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene.[8][12]

Caption: Z-group deprotection via catalytic hydrogenolysis.

For substrates containing functional groups sensitive to hydrogenation (e.g., alkynes or certain sulfur-containing residues), acid-mediated cleavage is a valuable alternative.[11] Treatment with a solution of hydrogen bromide in glacial acetic acid effectively removes the Z-group.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type displacement) or formation of a benzyl cation (SN1-type). This again generates the unstable carbamic acid, which decarboxylates.[8]

Dipeptide Synthesis: A Step-by-Step Protocol

The synthesis of a dipeptide, such as Z-Alanyl-Glycine Methyl Ester (Z-Ala-Gly-OMe), exemplifies the practical application of the Z-group in solution-phase synthesis. The overall workflow involves three key stages: protection of the starting materials, coupling to form the peptide bond, and selective deprotection.

Materials and Reagents

| Reagent/Component | Role | Typical Molar Equivalence |

| Z-Ala-OH | N-terminally protected amino acid | 1.0 |

| H-Gly-OMe·HCl | C-terminally protected amino acid salt | 1.0 - 1.2 |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | 1.1 - 1.2 |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | 1.1 - 1.2 |

| Triethylamine (TEA) or DIEA | Base for neutralizing hydrochloride salt | 1.0 - 1.2 |

| Dichloromethane (DCM) or THF | Anhydrous Solvent | - |

Experimental Workflow: Synthesis of Z-Ala-Gly-OMe

Sources

- 1. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. askthenerd.com [askthenerd.com]

- 3. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bachem.com [bachem.com]

- 6. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility and Stability of Z-Val-Val-OH for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Hydrophobic Dipeptide

In the realm of peptide chemistry and drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful application. This guide provides a comprehensive technical overview of the solubility and stability of N-Carbobenzoxy-L-valyl-L-valine (Z-Val-Val-OH), a protected dipeptide characterized by its significant hydrophobicity. While this molecule serves as a valuable building block in peptide synthesis, its handling and formulation present challenges that necessitate a deep, mechanistic understanding of its behavior in various solvent systems and under different environmental stressors.

This document moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide you with not only the "what" but also the "why" and the "how." We will delve into the theoretical underpinnings of this compound's solubility and stability, explore the key factors that influence these properties, and, most critically, provide detailed, field-proven experimental protocols to empower you to generate your own high-quality data. The insights and methodologies presented herein are designed to be directly applicable in a research and development setting, fostering a proactive approach to formulation and analytical method development.

Section 1: Solubility Profile of this compound

The solubility of a peptide is a critical determinant of its utility in both synthetic and biological applications. This compound, with its two bulky, nonpolar valine residues and the aromatic carbobenzoxy (Z) protecting group, is inherently hydrophobic. This characteristic dictates its limited solubility in aqueous media and its preference for organic solvents.

Theoretical Framework and Influential Factors

The solubility of a peptide is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key influential factors include:

-

Amino Acid Composition: The presence of two valine residues significantly contributes to the molecule's hydrophobicity, driving it to self-associate in aqueous environments to minimize contact with water.[1][2]

-

N-terminal Protection: The benzyloxycarbonyl (Z) group, with its aromatic ring, further enhances the nonpolar character of the molecule.

-

Solvent Polarity: this compound is expected to exhibit higher solubility in polar aprotic solvents that can disrupt the intermolecular hydrogen bonds and solvate the peptide backbone, as well as in some nonpolar organic solvents.[2][3]

-

pH of Aqueous Solutions: The carboxylic acid terminus of this compound has a pKa value typical for a peptide C-terminus. At pH values above its pKa, the carboxyl group will be deprotonated to a carboxylate, increasing the molecule's overall polarity and potentially its aqueous solubility. Conversely, at pH values below the pKa, the carboxylic acid will be protonated and neutral, reducing its affinity for aqueous media.[4]

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. However, this relationship should be determined empirically for each peptide-solvent system.

Representative Solubility Data

| Solvent | Type | Expected Solubility of this compound (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |

| Methanol (MeOH) | Polar Protic | 1 - 10 |

| Ethanol (EtOH) | Polar Protic | 1 - 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetonitrile (ACN) | Polar Aprotic | 0.5 - 5 |

| Dichloromethane (DCM) | Nonpolar | 1 - 10 |

Note: The values presented in this table are estimates based on the behavior of similar hydrophobic peptides and should be experimentally verified.

Experimental Protocol for Determining Kinetic Solubility

A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound and is particularly useful in early-stage development.[5][6] This protocol is based on the principle of precipitating the compound from a DMSO stock solution into an aqueous buffer and quantifying the remaining dissolved compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, clear for analysis)

-

Plate shaker

-

Centrifuge with plate rotor

-

UV-Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Addition to Aqueous Buffer: In a separate 96-well clear bottom plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation and Precipitation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

-

Clarification: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved this compound in the supernatant using a pre-validated analytical method, such as HPLC-UV.

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Section 2: Stability Profile of this compound

The chemical stability of a peptide is a critical quality attribute that can impact its efficacy, safety, and shelf-life. This compound, like other peptides, is susceptible to degradation through various pathways. Understanding these degradation routes is essential for developing stable formulations and appropriate analytical methods.

Potential Degradation Pathways

The primary degradation pathways for peptides include hydrolysis, oxidation, and photolysis.[7] For this compound, the following are of particular concern:

-

Hydrolysis: The amide bond between the two valine residues is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of Z-Val-OH and Valine. The ester-like linkage in the carbobenzoxy group can also be a site for hydrolysis, though it is generally more stable.[8]

-

Oxidation: Although valine residues are not highly susceptible to oxidation, trace impurities or harsh oxidative conditions could potentially lead to degradation.

-

Photodegradation: The aromatic ring of the Z-group can absorb UV light, potentially leading to photolytic degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, providing insights into the likely degradation products and demonstrating the specificity of analytical methods.[9][10] These studies involve subjecting the peptide to stress conditions that are more severe than those it would encounter during storage.

Objective: To intentionally degrade this compound to an extent of 5-20% to generate and identify potential degradation products.[11]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Aliquot the stock solution into separate vials for each stress condition.

-

Expose the aliquots to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C (solid state and in solution) for 48 hours |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)[12] |

Section 3: Analytical Methodologies for Characterization

Robust analytical methods are essential for the accurate characterization of this compound, including the determination of its purity, solubility, and the identification of any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for peptide analysis. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating this compound from its impurities and degradation products.[11]

Starting HPLC Method Parameters:

-

Column: C18, 250 x 4.6 mm, 5 µm, 300 Å

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 30-90% B over 30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Protocol for HPLC Purity Analysis:

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire the chromatogram for the duration of the gradient run.

-

Data Analysis: Integrate all peaks and calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities and degradation products by providing accurate mass information.[5]

Protocol for LC-MS/MS Analysis of Degradation Products:

-

Sample Preparation: Prepare samples from forced degradation studies as described in Section 2.2.

-

LC Separation: Utilize the HPLC method developed in Section 3.1 to separate the degradation products. The eluent from the HPLC is directly introduced into the mass spectrometer.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the parent compound and all eluting species.

-

Tandem MS (MS/MS or MS2): Select the precursor ions of interest (the parent peptide and any potential degradation products) and subject them to fragmentation to obtain structural information.

-

-

Data Analysis:

-

Compare the measured molecular weights with the theoretical masses of expected degradation products (e.g., hydrolyzed products).

-

For unknown peaks, analyze the fragmentation patterns in the MS/MS spectra to deduce the structure of the degradation product. This can reveal the site of modification or cleavage.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of the primary peptide and its impurities.[13][14]

Protocol for NMR Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 2-5 mg of this compound. For ¹³C NMR, 10-20 mg may be required for a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent in which the peptide is highly soluble. For this compound, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD₃OD) are good starting choices.

-

Dissolution: Dissolve the peptide in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm.

Data Acquisition and Interpretation:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and through-bond connectivity (via coupling constants). This is useful for confirming the presence of the valine side chains, the Z-group, and the peptide backbone protons.

-

¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule, thus verifying its structure.

Section 4: Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of the hydrophobic dipeptide this compound. By integrating theoretical principles with actionable experimental protocols, researchers and drug development professionals are better equipped to navigate the challenges associated with this class of molecules. The provided methodologies for solubility determination, forced degradation studies, and analytical characterization using HPLC, LC-MS, and NMR serve as a robust starting point for generating the critical data required for successful formulation and regulatory compliance.

While this guide offers a thorough overview, it is important to recognize that the physicochemical behavior of any peptide can be influenced by a multitude of factors, including the presence of excipients and specific formulation matrices. Therefore, the experimental approaches detailed herein should be adapted and expanded upon to suit the unique requirements of each development program. Future work should focus on generating quantitative solubility data in a wider range of pharmaceutically relevant co-solvents and buffer systems, as well as detailed kinetic studies of the degradation pathways under various storage conditions. Such data will be invaluable in building predictive models for the behavior of this compound and similar hydrophobic peptides, ultimately accelerating their journey from the laboratory to clinical application.

References

-

NMR sample preparation guidelines. [Link]

-

Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Springer Nature Experiments. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

How to make an NMR sample. University of Bristol. [Link]

-

peptide nmr. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

Isca Biochemicals. (2023, May 2). Peptide solubility. [Link]

-

JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

-

JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

-

Oxidative degradation of the BCAAs leucine, isoleucine, and valine. ResearchGate. [Link]

-

LifeTein. How to predict peptide solubility?[Link]

-

A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). [Link]

-

ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?[Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). How to Identify Unknown Peptides by LCMS Testing. [Link]

-

peptide solubility guidelines. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Peptide Solubilization. JPT. [Link]

-

Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. (2014, October 1). [Link]

-

LC-MS/MS Peptide Analysis: Complete Protocol. [Link]

-

HPLC Analysis and Purification of Peptides. (2005, January 1). [Link]

-

Stability of Nanopeptides: Structure and Molecular Exchange of Self-assembled Peptide Fibers. (2013, November 13). [Link]

-

HPLC Purification of Peptides. (2016, December 30). [Link]

-

HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

HYDROLYSIS. [Link]

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]

-

Stabilization of Peptide Fibrils by Hydrophobic Interaction. Radboud Repository. [Link]

-

Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2017, June 29). [Link]

-

Hydrophobic surface residues can stabilize a protein through improved water-protein interactions. (2012, March 20). [Link]

-

Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. (2024, August 27). [Link]

-

Wikipedia. Amino acid. [Link]

-

Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013, July 19). [Link]

-

Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. (2021, September 10). [Link]

Sources

- 1. waters.com [waters.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. bachem.com [bachem.com]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]